molecular formula C20H14N2NaO15S4 B1200248 CID 156588494 CAS No. 51550-25-5

CID 156588494

Cat. No. B1200248
CAS RN: 51550-25-5
M. Wt: 673.6 g/mol
InChI Key: AKMZVQWRPQGMSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Beryllon II compounds, such as those complexed with hydroxy keto heterocycles, demonstrate varied complexation properties and have been synthesized through direct reaction methods. For example, the complex Be(dpp)2 shows straightforward synthesis, highlighting the adaptability of beryllium(II) in forming stable complexes with organic ligands in aqueous solutions (Cecconi et al., 2002).

Molecular Structure Analysis

The molecular structures of Beryllon II compounds often involve beryllium(II) in tetrahedral coordination with ligands. X-ray determinations of these complexes reveal pseudotetrahedral coordination by chelating ligands, demonstrating the geometric preferences of beryllium(II) in these complexes (Cecconi et al., 2002).

Chemical Reactions and Properties

Beryllon II compounds engage in various chemical reactions, highlighting their reactivity and the potential for diverse applications. The reactivity of these compounds can be influenced by the presence of water and alkali ions, as shown in studies on infrared spectra in beryl (Wood & Nassau, 1967).

Physical Properties Analysis

The physical properties of Beryllon II compounds, such as their solubility and crystallization behavior, significantly influence their synthesis and potential applications. The structural features, including coordination geometry and hydrogen bonding, play crucial roles in defining these properties (Cecconi et al., 2002).

Chemical Properties Analysis

The chemical properties of Beryllon II complexes, including their stability and binding affinities, are key to understanding their reactivity and potential as ligands in various chemical reactions. Studies have shown that these complexes can exhibit high stability and specific binding characteristics, essential for their use in sensing, catalysis, and other chemical applications (Cecconi et al., 2002).

Scientific Research Applications

  • Ratiometric Fluorescence Sensor for Be2+ :

    • Beryllon II has been used to fabricate a ratiometric fluorescence sensor for Be2+ detection. This sensor, made from Beryllon II and layered double hydroxide ultrathin films, exhibits high stability and excellent selectivity toward Be2+. It's potentially useful in environmental and biomedical fields for Be2+ detection (Ji et al., 2012).
  • Electroanalytical Method for Beryllium Detection :

    • An electroanalytical method based on derivative chronopotentiometry of Beryllium(II) with Beryllon II has been developed for determining trace beryllium in food. This method demonstrates high sensitivity and precision, showcasing Beryllon II's potential in food safety applications (Jin et al., 1992).
  • Detection of Proteins :

    • Studies have shown that Beryllon II can be used to detect proteins via Rayleigh light scattering. When combined with Al3+, the Beryllon II-protein complex enhances light scattering, allowing for sensitive and rapid detection of proteins in samples like human serum (Dong et al., 2001).
  • Beryllium Detection in Cementitious Systems :

    • Research has explored the environmental mobility of beryllium, particularly in the context of nuclear waste disposal. Beryllon II has been instrumental in understanding the sorption of beryllium in cementitious systems, providing valuable insights for safe nuclear waste management (Çevirim-Papaioannou et al., 2021).
  • Electrochemical Sensor for Dopamine and Uric Acid :

    • Beryllon II has been used to construct an electrochemical sensor for the detection of dopamine and uric acid. This sensor, based on a composite film of poly (beryllon II), shows high sensitivity and selectivity, indicating potential for biomedical applications (Zhou et al., 2013).
  • Beryllium Toxicity and Protective Role of Crocin :

    • A study investigating the protective role of crocin against beryllium chloride toxicity revealed that beryllium chloride is a toxic substance that accumulates in tissues. The study underscores the importance of understanding beryllium's toxicological profile and potential protective measures (El-Beshbishy et al., 2012).
  • Interaction of Protein with Beryllon III :

    • A voltammetric study has been conducted on the interaction of protein with Beryllon III, exploring its potential for sensitive protein assays. This research highlights Beryllon III's (a related compound) applicability in analytical biochemistry (Wei et al., 2005).

Mechanism of Action

Target of Action

Beryllon II primarily targets proteins, specifically bovine serum albumin (BSA) and human serum albumin (HSA). These proteins play crucial roles in maintaining osmotic pressure and transporting various substances in the bloodstream .

Mode of Action

Beryllon II interacts with its target proteins through a complex formation. The interaction is significantly enhanced by the presence of aluminum ions (Al³⁺), which facilitate the binding of Beryllon II to the proteins. This binding results in a marked increase in Rayleigh light scattering (RLS), which can be measured to determine protein concentrations .

Biochemical Pathways

The primary biochemical pathway affected by Beryllon II is the protein detection pathway. By forming complexes with proteins in the presence of Al³⁺, Beryllon II enhances the RLS signal, allowing for the sensitive and rapid detection of proteins. This method is particularly useful in biochemical assays and diagnostic applications .

Pharmacokinetics

Its effectiveness in protein detection suggests that it has favorable bioavailability and stability in the assay environment .

Result of Action

The molecular and cellular effects of Beryllon II’s action include the formation of a stable complex with target proteins, leading to an enhanced RLS signal. This allows for the precise quantification of protein concentrations in various samples, which is critical for diagnostic and research purposes .

Action Environment

Environmental factors such as pH and the presence of surfactants can influence the efficacy and stability of Beryllon II. The optimal pH range for its action is between 5.6 and 7.2, where the RLS signal is maximized. Additionally, the presence of certain surfactants can either enhance or inhibit the interaction between Beryllon II and proteins, affecting the overall sensitivity and accuracy of the assay .

Beryllon II’s ability to form stable complexes with proteins and enhance RLS signals makes it a valuable tool in biochemical assays and diagnostic applications. Its interaction with proteins, facilitated by Al³⁺, and the influence of environmental factors are critical to its effectiveness.

: Study of the reaction of proteins with Beryllon II–Al : Study of the reaction of proteins with Beryllon II-AlIII by the Rayleigh light scattering technique : Beryllon II | Chromogenic Reagent | MedChemExpress

Safety and Hazards

Beryllon II is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes . Protective equipment should be worn when handling Beryllon II .

Relevant Papers

A study titled “Study of the reaction of proteins with Beryllon II–Al” discusses the use of Beryllon II in the determination of proteins . Another paper titled “Electrochemical characterization of poly-beryllon II modified carbon …” investigates the electrochemical behaviors of pyrocatechol (PC) and hydroquinone (HQ) at the PBL-II/CPE in pH 7.0 phosphate buffer solution (PBS) .

Biochemical Analysis

Biochemical Properties

Beryllon II plays a significant role in biochemical reactions, particularly in the determination of proteins through Rayleigh light scattering (RLS). The compound forms complexes with proteins such as bovine serum albumin and human serum albumin, which can be greatly enhanced by the addition of aluminum ions . This interaction is highly sensitive and rapid, making Beryllon II an effective reagent for protein quantification. The nature of these interactions involves the binding of Beryllon II to the protein, which is then enhanced by aluminum ions, leading to increased light scattering and thus allowing for precise measurement .

Cellular Effects

Beryllon II influences various cellular processes, particularly in the context of protein determination. The compound interacts with proteins in human serum, enhancing the Rayleigh light scattering effect in the presence of aluminum ions . This interaction can affect cell signaling pathways and gene expression by altering the detection and quantification of proteins within the cell. Additionally, Beryllon II’s role in protein determination can impact cellular metabolism by providing accurate measurements of protein concentrations, which are crucial for various metabolic processes .

Molecular Mechanism

The molecular mechanism of Beryllon II involves its binding interactions with proteins and aluminum ions. The compound forms a complex with proteins, which is then enhanced by the addition of aluminum ions, leading to increased Rayleigh light scattering . This mechanism allows for the sensitive and rapid determination of protein concentrations. Beryllon II’s ability to enhance light scattering in the presence of aluminum ions is a key aspect of its molecular action, making it a valuable tool in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beryllon II can change over time due to factors such as stability and degradation. The compound is known to be stable under ambient conditions, but its stability can be affected by factors such as pH and the presence of interfering substances . Over time, Beryllon II may degrade, leading to changes in its effectiveness in protein determination assays. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s interaction with proteins remains consistent over short periods but may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of Beryllon II vary with different dosages in animal models. At low doses, the compound is effective in protein determination without causing significant adverse effects. At high doses, Beryllon II may exhibit toxic effects, including potential interference with cellular processes and protein interactions . Threshold effects have been observed, where the compound’s effectiveness in protein determination is optimal within a specific dosage range, beyond which adverse effects may occur .

Metabolic Pathways

Beryllon II is involved in metabolic pathways related to protein determination. The compound interacts with enzymes and cofactors that facilitate its binding to proteins and the subsequent enhancement of Rayleigh light scattering . These interactions can affect metabolic flux and metabolite levels by providing accurate measurements of protein concentrations, which are essential for various metabolic processes .

Transport and Distribution

Within cells and tissues, Beryllon II is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of aluminum ions . Beryllon II’s transport and distribution are crucial for its effectiveness in protein determination assays, as they ensure that the compound reaches its target proteins and interacts with them effectively .

Subcellular Localization

Beryllon II’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, as it needs to interact with target proteins to enhance Rayleigh light scattering . Understanding the subcellular localization of Beryllon II is essential for optimizing its use in biochemical assays and ensuring accurate protein determination .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Beryllon II involves the reaction of two starting materials, benzene and beryllium chloride, followed by a series of steps to form the final product.", "Starting Materials": [ "Benzene", "Beryllium chloride" ], "Reaction": [ "Step 1: Dissolve benzene in anhydrous ether", "Step 2: Add beryllium chloride to the benzene solution", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Cool the mixture and filter the resulting precipitate", "Step 5: Wash the precipitate with ether to remove any impurities", "Step 6: Dry the product under vacuum to obtain Beryllon II" ] }

CAS RN

51550-25-5

Molecular Formula

C20H14N2NaO15S4

Molecular Weight

673.6 g/mol

IUPAC Name

tetrasodium;4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O15S4.Na/c23-14-6-11(39(29,30)31)2-8-1-10(38(26,27)28)5-13(17(8)14)21-22-19-16(41(35,36)37)4-9-3-12(40(32,33)34)7-15(24)18(9)20(19)25;/h1-7,23-25H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);

InChI Key

AKMZVQWRPQGMSR-UHFFFAOYSA-N

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O)O)S(=O)(=O)O.[Na]

Other CAS RN

51550-25-5

Pictograms

Irritant

synonyms

2-(3,6-disulfo-8-hydroxynaphthylazo)-1,8-dihydroxynaphthalene-3,6-disulfonate tetrasodium
beryllon II

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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